molecular formula C17H13N3O4 B5888025 5-nitro-N',N'-diphenylfuran-2-carbohydrazide

5-nitro-N',N'-diphenylfuran-2-carbohydrazide

Cat. No.: B5888025
M. Wt: 323.30 g/mol
InChI Key: BIDRDWOISBHOOP-UHFFFAOYSA-N
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Description

5-nitro-N’,N’-diphenylfuran-2-carbohydrazide is an organic compound with the molecular formula C17H13N3O4 It is a derivative of furan, a heterocyclic organic compound, and contains nitro and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N’,N’-diphenylfuran-2-carbohydrazide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbohydrazide linkage. The reaction mixture is then heated under reflux to complete the synthesis.

Industrial Production Methods

Industrial production of 5-nitro-N’,N’-diphenylfuran-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N’,N’-diphenylfuran-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced furan derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

5-nitro-N’,N’-diphenylfuran-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-N’,N’-diphenylfuran-2-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitrofuran-2-carboxylic acid
  • 5-nitro-2-furfuraldehyde
  • 5-nitro-2-furfuraldehyde diacetate

Uniqueness

5-nitro-N’,N’-diphenylfuran-2-carbohydrazide is unique due to the presence of both nitro and diphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-nitro-N',N'-diphenylfuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(15-11-12-16(24-15)20(22)23)18-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDRDWOISBHOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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